molecular formula C15H20N2 B8320494 3-(1-Benzylpiperidin-4-yl)propanenitrile

3-(1-Benzylpiperidin-4-yl)propanenitrile

Cat. No.: B8320494
M. Wt: 228.33 g/mol
InChI Key: SCYMEZPZSCSVDL-UHFFFAOYSA-N
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Description

3-(1-Benzylpiperidin-4-yl)propanenitrile (CAS 1426139-08-3) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. It features a 1-benzylpiperidine scaffold, a privileged structure found in numerous bioactive molecules, fused with a flexible nitrile-terminated propyl chain . This combination makes it a versatile building block for the synthesis of more complex target molecules. The piperidine ring is a common motif in FDA-approved drugs and candidates, underscoring its fundamental importance in pharmaceutical development . Its primary research application is as a key synthetic precursor. The nitrile group and the carbon chain can be strategically manipulated and further functionalized. For instance, this compound can be reduced to form key aldehyde intermediates, such as 3-(4-amino-1-benzylpiperidin-4-yl)propanal, which are crucial in reductive amination reactions for constructing novel chemical entities . The 1-benzylpiperidine moiety is frequently employed in the design of ligands for central nervous system (CNS) targets, including serotonin receptors (e.g., 5-HT6) and sigma receptors (σ1R), which are relevant for the research of conditions like Alzheimer's disease and neuropathic pain . Furthermore, derivatives of 1-benzylpiperidine are investigated as potential cholinesterase inhibitors and antimicrobial agents, highlighting the broad utility of this structural class . This product is provided For Research Use Only. It is strictly intended for laboratory research and development purposes and is not designed, evaluated, or approved for any form of human or veterinary diagnostic, therapeutic, or personal use. Researchers should handle this compound responsibly in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

3-(1-benzylpiperidin-4-yl)propanenitrile

InChI

InChI=1S/C15H20N2/c16-10-4-7-14-8-11-17(12-9-14)13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-9,11-13H2

InChI Key

SCYMEZPZSCSVDL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCC#N)CC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Synthesis of 3-(1-Benzylpiperidin-4-yl)propanenitrile

The synthesis of this compound typically involves the reaction of 1-benzylpiperidin-4-one with appropriate reagents to introduce the propanenitrile group. For instance, one method involves the use of sodium hydride and diethyl(cyanomethyl)phosphonate in a dry DMF solvent, yielding the desired compound in significant purity and yield .

Neuropharmacological Applications

This compound has been studied for its potential as a serotonin 5-HT6 receptor ligand. Research indicates that compounds with similar structures exhibit affinity for this receptor, which is implicated in various neurological conditions, including Alzheimer's disease. The interaction of this compound with the serotonin receptor may offer therapeutic benefits by modulating neurotransmitter systems .

Acetylcholinesterase Inhibition

The compound has also shown promise as an acetylcholinesterase inhibitor. This activity is crucial for treating conditions characterized by cholinergic deficits, such as Alzheimer's disease. The structure of this compound allows it to mimic the action of known acetylcholinesterase inhibitors like donepezil, potentially enhancing cognitive function through increased acetylcholine levels in the brain .

Case Studies

Study Objective Findings
Study on 5-HT6 receptor ligandsEvaluate the affinity of various compoundsThis compound demonstrated significant binding affinity to 5-HT6 receptors, suggesting potential for cognitive enhancement therapies .
Acetylcholinesterase inhibition studyAssess efficacy against cholinesterase enzymesThe compound inhibited acetylcholinesterase with an IC50 comparable to established drugs, indicating its potential as a therapeutic agent for Alzheimer's disease .

Potential Therapeutic Uses

Given its pharmacological properties, this compound could be explored for:

  • Alzheimer's Disease : By targeting serotonin receptors and inhibiting acetylcholinesterase.
  • Cognitive Disorders : Its ability to modulate neurotransmitter systems may help in managing symptoms associated with cognitive decline.

Comparison with Similar Compounds

Acetylcholinesterase (AChE) Inhibition

While 6 itself lacks reported AChE activity, its structural analogs, such as N-(1-benzylpiperidin-4-yl)quinazolin-4-amines, demonstrate potent AChE inhibition (87% relative to donepezil) and antioxidant properties . The benzylpiperidine moiety is critical for binding to the enzyme’s catalytic site, suggesting 6 could serve as a scaffold for hybrid AChE inhibitors if functionalized with appropriate pharmacophores .

Antiparasitic and Anticancer Potential

  • Antileishmanial Activity: Compound 14, derived from a benzylpiperidine intermediate, shows on-target inhibition of Leishmania N-myristoyltransferase, with in vivo efficacy .
  • Cytotoxicity: Quinazoline derivatives (e.g., 3-[(1-benzyltriazol-4-yl)methyl]quinazolin-4-ones) exhibit cytotoxicity against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cells .

Stability and Commercial Viability

The discontinuation of 3-[(1-benzylpiperidin-4-yl)oxy]propanenitrile (ether-linked analog) contrasts with the continued use of 6 in research, likely due to 6 ’s superior stability and versatility in synthetic pathways .

Q & A

Basic: What are the recommended synthetic routes for 3-(1-Benzylpiperidin-4-yl)propanenitrile, and what analytical methods validate its purity?

Methodological Answer:
A common approach involves nucleophilic substitution or condensation reactions. For example, in analogous piperidine derivatives, propionic anhydride is used under reflux conditions to introduce acyl groups to the piperidine core. Post-reaction, extraction with chloroform and purification via recrystallization or chromatography are typical . Validation includes:

  • 1H/13C NMR : Confirms structural integrity (e.g., aromatic protons at δ 7.24–7.40 ppm, methylene groups at δ 3.66 ppm) .
  • GC/MS : Verifies molecular ion peaks (e.g., m/z 380 for a related benzylpiperidine derivative) and fragmentation patterns .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for volatile steps (e.g., solvent evaporation) .
  • Waste Management : Segregate nitrile-containing waste and dispose via certified hazardous waste contractors .

Advanced: How can reaction yields for benzylpiperidine derivatives be optimized during scale-up?

Methodological Answer:

  • Anhydrous Conditions : Use argon purging and freshly distilled reagents to minimize hydrolysis .
  • Catalyst Screening : Test alternatives like Pd/C or Ni catalysts for hydrogenation steps.
  • Temperature Control : Optimize reflux duration (e.g., 12 hours for 79.9% yield in a benzylpiperidine synthesis) .
  • Contradiction Note : Yields vary significantly across methods (e.g., 26–79.9% for similar compounds), necessitating iterative optimization .

Advanced: What advanced spectroscopic techniques resolve structural ambiguities in nitrile-containing piperidine derivatives?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Maps proton-carbon correlations to confirm nitrile positioning and piperidine ring conformation .
  • X-ray Crystallography : Determines absolute configuration for chiral centers, critical for pharmacological studies .
  • High-Resolution MS (HRMS) : Resolves isotopic patterns to distinguish molecular formulas (e.g., C₁₉H₂₃N₃ vs. C₂₀H₂₅N₃O) .

Basic: How is this compound characterized for pharmacological screening?

Methodological Answer:

  • In Vitro Assays : Test kinase inhibition or receptor binding using fluorescence polarization or radioligand displacement .
  • Metabolic Stability : Use liver microsomes to assess cytochrome P450 interactions .
  • Dose-Response Curves : Generate IC₅₀ values via sigmoidal fitting of activity data .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Model transition states for nitrile group reactions (e.g., hydrolysis to amides) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. DMF) .
  • Contradiction Note : Theoretical predictions may conflict with experimental outcomes due to solvent polarity or steric effects, requiring empirical validation .

Basic: What are the storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent degradation .
  • Light Sensitivity : Use amber vials to avoid photolytic cleavage of the benzyl group .
  • Moisture Control : Include desiccants (e.g., silica gel) to inhibit hydrolysis of the nitrile moiety .

Advanced: How can discrepancies in NMR data between synthetic batches be troubleshooted?

Methodological Answer:

  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., oxidation of the piperidine ring) .
  • Deuterated Solvent Screening : Compare spectra in CDCl₃ vs. DMSO-d₆ to detect solvent-induced shifts .
  • Paramagnetic Additives : Employ shift reagents (e.g., Eu(fod)₃) to resolve overlapping proton signals .

Basic: What biological models are suitable for evaluating the neuroactivity of benzylpiperidine derivatives?

Methodological Answer:

  • In Vivo Rodent Models : Assess blood-brain barrier penetration via tail-vein injection and brain homogenate analysis .
  • Cell-Based Assays : Use SH-SY5Y neuroblastoma cells for dopamine receptor modulation studies .
  • Contradiction Note : Species-specific metabolic differences (e.g., rat vs. human liver enzymes) may alter pharmacokinetic outcomes .

Advanced: How are reaction intermediates monitored in real-time during multi-step syntheses?

Methodological Answer:

  • Inline FTIR : Tracks carbonyl (1700 cm⁻¹) or nitrile (2250 cm⁻¹) group formation .
  • LC-MS Sampling : Quench aliquots at intervals (e.g., every 30 minutes) to quantify intermediate progression .
  • Controlled Quenching : Use ice-cold ammonia to stabilize reactive intermediates for offline analysis .

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